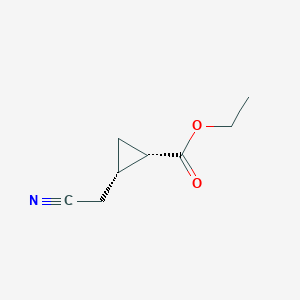![molecular formula C28H26N2O3 B1446335 4-[(6-エチル-3-メチル-2-フェニルキノリン-4-カルボニル)アミノ]安息香酸エチル CAS No. 885566-53-0](/img/structure/B1446335.png)
4-[(6-エチル-3-メチル-2-フェニルキノリン-4-カルボニル)アミノ]安息香酸エチル
概要
説明
Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its intricate structure, which includes a quinoline moiety, making it a subject of interest in various scientific research fields.
科学的研究の応用
Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Hydrolysis: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Aminolysis: Ammonia or primary/secondary amines under mild heating.
Major Products
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Aminolysis: Amides derived from the ester.
作用機序
The mechanism of action of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The quinoline moiety in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-methyl-, methyl ester
- Benzoic acid, 4-ethyl-, methyl ester
- Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester
Uniqueness
The uniqueness of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester lies in its quinoline moiety, which imparts distinct chemical and biological properties. Compared to other benzoic acid esters, this compound exhibits enhanced stability and potential biological activity, making it a valuable subject for further research and development.
特性
IUPAC Name |
ethyl 4-[(6-ethyl-3-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-19-11-16-24-23(17-19)25(18(3)26(30-24)20-9-7-6-8-10-20)27(31)29-22-14-12-21(13-15-22)28(32)33-5-2/h6-17H,4-5H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPLCIPKKSZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)

![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)





